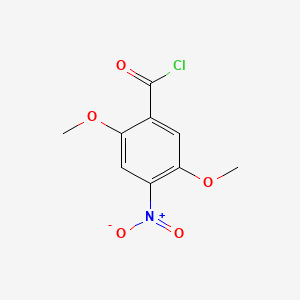
2,5-Dimethoxy-4-nitrobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C9H9ClNO5. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two methoxy groups at the 2 and 5 positions and a nitro group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-nitrobenzoyl chloride typically involves the nitration of 2,5-dimethoxybenzoyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems helps in maintaining consistent quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethoxy-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of a base like pyridine or triethylamine.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides or benzyl ethers.
Reduction: Formation of 2,5-dimethoxy-4-aminobenzoyl chloride.
Esterification: Formation of 2,5-dimethoxy-4-nitrobenzoates.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-4-nitrobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: In the synthesis of potential pharmaceutical compounds.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-4-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce the 2,5-dimethoxy-4-nitrobenzoyl moiety into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoyl Chloride: Similar structure but lacks the methoxy groups.
2,5-Dimethoxybenzoyl Chloride: Similar structure but lacks the nitro group.
4,5-Dimethoxy-2-nitrobenzyl Chloroformate: Contains a chloroformate group instead of a benzoyl chloride group.
Uniqueness
2,5-Dimethoxy-4-nitrobenzoyl chloride is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group. This combination allows for unique reactivity patterns and makes it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C9H8ClNO5 |
|---|---|
Molekulargewicht |
245.61 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-nitrobenzoyl chloride |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-4-6(11(13)14)8(16-2)3-5(7)9(10)12/h3-4H,1-2H3 |
InChI-Schlüssel |
WERIKRCDCABNKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)Cl)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
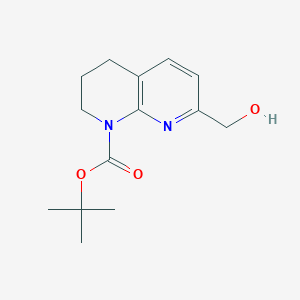
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
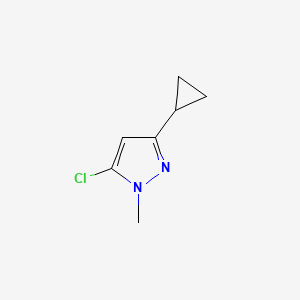
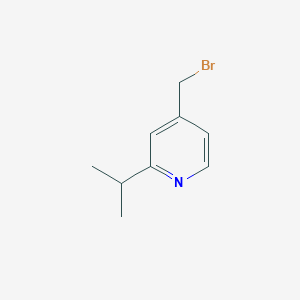

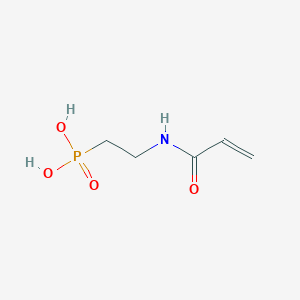




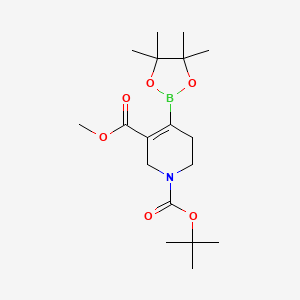
![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
